2-(Trifluoromethyl)pyrimidine-4,5,6-triamine 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine
Brand Name: Vulcanchem
CAS No.: 2927-11-9
VCID: VC17983436
InChI: InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13)
SMILES:
Molecular Formula: C5H6F3N5
Molecular Weight: 193.13 g/mol

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine

CAS No.: 2927-11-9

Cat. No.: VC17983436

Molecular Formula: C5H6F3N5

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine - 2927-11-9

Specification

CAS No. 2927-11-9
Molecular Formula C5H6F3N5
Molecular Weight 193.13 g/mol
IUPAC Name 2-(trifluoromethyl)pyrimidine-4,5,6-triamine
Standard InChI InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13)
Standard InChI Key VTUKRNCUVXBFJT-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(N=C1N)C(F)(F)F)N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(trifluoromethyl)pyrimidine-4,5,6-triamine (C5_5H6_6F3_3N5_5) is characterized by a planar pyrimidine ring system. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. Quantum mechanical calculations reveal that the -CF3_3 group reduces the electron density at the pyrimidine ring, enhancing susceptibility to nucleophilic attacks at positions 4, 5, and 6 .

Key physicochemical parameters include:

  • Molecular Weight: 193.13 g/mol

  • LogP: 1.2 (indicating moderate lipophilicity)

  • Water Solubility: 0.8 mg/mL (pH 7.0, 25°C)

  • pKa: 4.5 (amino groups), 9.8 (pyrimidine nitrogen)

The compound’s stability under physiological conditions is attributed to the trifluoromethyl group, which mitigates oxidative degradation .

Synthetic Methodologies

Multi-Step Synthesis from Ethyl Trifluoroacetoacetate

A widely adopted route involves four sequential reactions starting with ethyl trifluoroacetoacetate (Scheme 1) :

Domino Cycloaddition Reactions

Alternative methods leverage domino reactions between chromone derivatives and aminoheterocycles. For example, reacting 1-(2-fluorophenyl)prop-2-yn-1-ones with aliphatic amines under mild conditions generates fused pyridine intermediates, which are subsequently functionalized to yield the target compound . This approach achieves yields up to 82% and tolerates diverse substituents on the pyrimidine ring .

Biological Activities

Antimicrobial and Antiviral Effects

Derivatives of this compound demonstrate broad-spectrum antimicrobial activity:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The trifluoromethyl group enhances membrane permeability, facilitating disruption of microbial cell walls .

Applications in Drug Development

Kinase Inhibitors

Structural analogs of 2-(trifluoromethyl)pyrimidine-4,5,6-triamine serve as ATP-competitive inhibitors in kinase-targeted therapies. For instance, derivatives bearing sulfonamide side chains inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC50_{50} values < 1 μM, showing promise for antiangiogenic cancer treatments .

Agricultural Chemistry

In agrochemical formulations, this compound acts as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 95% weed suppression at application rates of 50 g/ha, outperforming commercial standards like imazapyr .

Comparative Analysis with Structural Analogs

The following table contrasts 2-(trifluoromethyl)pyrimidine-4,5,6-triamine with related compounds:

CompoundStructureKey FeaturesBioactivity Highlights
4,5,6-TriaminopyrimidineNo -CF3_3 groupHigh water solubilityAntiviral (HCV EC50_{50} = 3.1 μM)
2-Methylpyrimidine-4,5,6-triamine-CH3_3 substituentLower metabolic stabilityModerate kinase inhibition
2-(Trifluoromethyl)pyrimidine-4,5,6-triamine-CF3_3 groupEnhanced lipophilicity and stabilityBroad-spectrum anticancer activity

The trifluoromethyl derivative’s superior pharmacokinetic profile underscores its dominance in therapeutic applications .

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